methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound that contains a thiophene ring substituted with a sulfonylamino group and a carboxylate ester
Properties
IUPAC Name |
methyl 3-[(5-chlorothiophen-2-yl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S3/c1-16-10(13)9-6(4-5-17-9)12-19(14,15)8-3-2-7(11)18-8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJAUZMSZGFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate can be achieved through a multi-step process. One common method involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with methyl 3-amino-2-thiophenecarboxylate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized thiophenes.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonylamino-2-thiophenecarboxylate: Lacks the chlorine substituent on the thiophene ring.
Methyl 5-chloro-3-sulfonylamino-2-thiophenecarboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the presence of both the sulfonylamino group and the chlorine substituent on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
